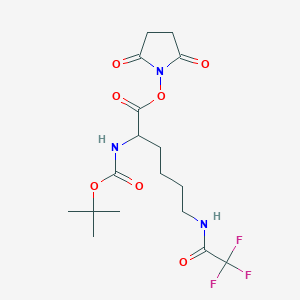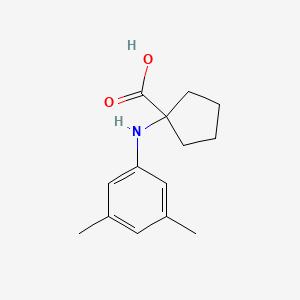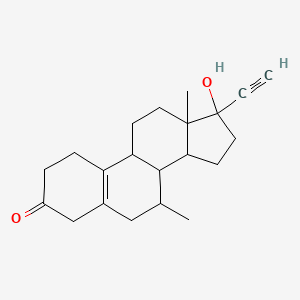
N-alpha-Boc-Nepsilon-trifluoroacetyl-L-lysine N-hydroxysuccinimide ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BOC-LYS(TFA)-OSU, also known as N-(tert-Butoxycarbonyl)-L-lysine N-carboxyanhydride, is a compound widely used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is often employed as a protecting group in organic synthesis to prevent unwanted reactions at specific sites on the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-LYS(TFA)-OSU typically involves the protection of the amino group of lysine with a tert-butyloxycarbonyl (BOC) group. This is followed by the introduction of a trifluoroacetyl (TFA) group to protect the side chain amino group. The final step involves the formation of the N-carboxyanhydride (OSU) derivative. The reaction conditions often include the use of solvents like dichloromethane (DCM) and reagents such as trifluoroacetic acid (TFA) and diisopropylcarbodiimide (DIC) .
Industrial Production Methods
Industrial production of BOC-LYS(TFA)-OSU follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
BOC-LYS(TFA)-OSU undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the BOC and TFA protecting groups using acids like TFA or hydrogen fluoride (HF).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DIC or HBTU.
Substitution Reactions: Replacement of the OSU group with other functional groups under specific conditions .
Common Reagents and Conditions
Deprotection: TFA, HF, or HCl in dioxane.
Coupling: DIC, HBTU, or EDC in solvents like DCM or DMF.
Substitution: Various nucleophiles in the presence of base catalysts .
Major Products Formed
The major products formed from these reactions include deprotected lysine derivatives, peptide chains, and substituted lysine derivatives .
Scientific Research Applications
BOC-LYS(TFA)-OSU is extensively used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for lysine residues in solid-phase peptide synthesis.
Drug Development: In the synthesis of peptide-based drugs and inhibitors.
Biological Studies: To study protein-protein interactions and enzyme activities.
Industrial Applications: In the production of synthetic peptides for research and therapeutic purposes
Mechanism of Action
The mechanism of action of BOC-LYS(TFA)-OSU involves the protection of the amino groups of lysine, preventing unwanted side reactions during peptide synthesis. The BOC group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. The TFA group provides additional protection to the side chain amino group, ensuring the integrity of the peptide chain during synthesis .
Comparison with Similar Compounds
Similar Compounds
BOC-LYS(2-Cl-Z)-OH: Another lysine derivative used in peptide synthesis with a different protecting group.
Fmoc-Lys(Boc)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Z-Lys(Boc)-OH: Uses a benzyloxycarbonyl (Z) group for protection .
Uniqueness
BOC-LYS(TFA)-OSU is unique due to its dual protection strategy, providing both BOC and TFA groups for comprehensive protection of lysine residues. This dual protection allows for greater control and selectivity in peptide synthesis, making it a valuable tool in complex peptide and protein synthesis .
Properties
Molecular Formula |
C17H24F3N3O7 |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoate |
InChI |
InChI=1S/C17H24F3N3O7/c1-16(2,3)29-15(28)22-10(6-4-5-9-21-14(27)17(18,19)20)13(26)30-23-11(24)7-8-12(23)25/h10H,4-9H2,1-3H3,(H,21,27)(H,22,28) |
InChI Key |
IAMVVSHTWIUKAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B13392437.png)
![2-{1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanamide](/img/structure/B13392461.png)

![Ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate](/img/structure/B13392470.png)
![N-[1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13392472.png)






![(S)-22-Carboxy-1-[(2,5-dioxopyrrolidin-1-yl)oxy]-1,10,19,24-tetraoxo-3,6,12,15-tetraoxa-9,18,23-triazahentetracontan-41-oic Acid](/img/structure/B13392502.png)

![2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, [2S-(2alpha,3E,4beta)]-; (2S,3E,4S)-5-Carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-4-acetic acid](/img/structure/B13392528.png)
